2-Amino-3,6-difluorobenzoic acid
Overview
Description
2-Amino-3,6-difluorobenzoic acid is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 6 positions, and an amino group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,6-difluorobenzoic acid followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the 3 position. The resulting 3-nitro-2,6-difluorobenzoic acid is then reduced to the amino derivative using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. For example, continuous flow reactors may be used to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Boron reagents and palladium catalysts.
Major Products Formed
3-Nitro-2,6-difluorobenzoic acid: Formed during nitration.
This compound: Formed during reduction.
Coupled Products: Formed during coupling reactions with various boron reagents.
Scientific Research Applications
2-Amino-3,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-difluorobenzoic acid depends on its specific application. In chemical reactions, the amino group can act as a nucleophile, participating in substitution and coupling reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Similar structure but lacks the amino group.
2-Amino-4,5-difluorobenzoic acid: Similar structure with different fluorine atom positions.
2-Amino-5-fluorobenzoic acid: Contains only one fluorine atom.
Uniqueness
2-Amino-3,6-difluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to other similar compounds .
Properties
IUPAC Name |
2-amino-3,6-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLZADADYUWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591943 | |
Record name | 2-Amino-3,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825654-54-4 | |
Record name | 2-Amino-3,6-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825654-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3,6-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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